molecular formula C4Br2Cl2S B1310887 3,4-Dibromo-2,5-dichlorothiophene CAS No. 40477-45-0

3,4-Dibromo-2,5-dichlorothiophene

Cat. No.: B1310887
CAS No.: 40477-45-0
M. Wt: 310.82 g/mol
InChI Key: CQDQDBHWDGWKHL-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-dichlorothiophene: is a halogenated thiophene derivative with the molecular formula C4Br2Cl2S and a molecular weight of 310.822 . This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to the thiophene ring, making it a highly substituted thiophene derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dichlorothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination and chlorination of thiophene using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2,5-dichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-2,5-dichlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,5-dichlorothiophene is primarily based on its ability to undergo substitution and coupling reactions. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and catalysts, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Comparison: 3,4-Dibromo-2,5-dichlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to other halogenated thiophenes. The combination of bromine and chlorine atoms allows for selective substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-dibromo-2,5-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQDBHWDGWKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426731
Record name 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40477-45-0
Record name 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,4-dibromo-2,5-dichlorothiophene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing 3,4-biaryl-2,5-dichlorothiophene derivatives. [] These derivatives are significant due to their potential applications as non-linear optical (NLO) materials. The bromine atoms on the thiophene ring act as leaving groups, allowing for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This reactivity makes it possible to introduce diverse aryl substituents at the 3 and 4 positions of the thiophene ring, facilitating the synthesis of a library of compounds with tailored properties. []

Q2: How does the structure of 3,4-biaryl-2,5-dichlorothiophene derivatives relate to their potential as NLO materials?

A2: The research highlights the importance of extended conjugation in the 3,4-biaryl-2,5-dichlorothiophene derivatives for their NLO properties. [] The presence of the aryl groups at the 3 and 4 positions of the thiophene ring extends the π-electron system, enhancing the molecule's polarizability. This enhanced polarizability leads to larger first hyperpolarizability (βo) values, which are indicative of a material's efficiency in generating second harmonic generation (SHG). The study specifically identifies derivatives 2b and 2g as possessing significant βo values, suggesting their potential as NLO materials. []

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